molecular formula C₆H₁₂O₄ B1141978 4-Deoxy-L-fucose CAS No. 61244-62-0

4-Deoxy-L-fucose

Cat. No. B1141978
CAS RN: 61244-62-0
M. Wt: 148.16
InChI Key:
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Description

4-Deoxy-L-fucose, a derivative of L-fucose, is a sugar molecule of significant interest due to its unique chemical and biological properties. L-Fucose itself is a 6-deoxy hexose sugar found in a variety of organisms, playing crucial roles in biological processes such as cell-cell recognition and immune response. 4-Deoxy-L-fucose, lacking an oxygen atom at the fourth position, presents an altered chemical landscape for potential unique biological interactions and synthetic applications.

Synthesis Analysis

The synthesis of derivatives similar to 4-Deoxy-L-fucose, such as 3-deoxy-L-fucose, involves complex chemical pathways. Lindhorst and Thiem (1990) describe an unsuccessful attempt to synthesize 3-deoxy-L-fucose through inversion procedures but eventually achieved synthesis via a Barton-type deoxygenation reaction, starting from methyl α-L-fucoside (Lindhorst & Thiem, 1990). This method, although specific to 3-deoxy-L-fucose, highlights the challenges and strategies in synthesizing deoxy sugars, which could be adapted for 4-Deoxy-L-fucose synthesis.

Molecular Structure Analysis

The structure of L-fucose derivatives plays a critical role in their biological function. The molecular structure is determined by techniques such as NMR spectroscopy, providing insights into the spatial arrangement of atoms and the configuration of functional groups. Winterbourne et al. (1979) established the structure of 2-deoxy-2-fluoro-L-fucose through NMR measurements, underscoring the importance of structural elucidation in understanding the compound's interactions and reactivity (Winterbourne et al., 1979).

Chemical Reactions and Properties

Fucose and its derivatives undergo a variety of chemical reactions, reflecting their reactivity and functional potential in synthetic and biological systems. For example, the conversion of guanosine diphosphate D-mannose to guanosine diphosphate L-fucose involves several enzyme-catalyzed reactions, highlighting the complexity and specificity of the biochemical pathways involved in fucose metabolism (Ginsburg, 1958).

Scientific Research Applications

  • Role in Glycoconjugate Synthesis : 4-Deoxy-L-fucose is a key component in the synthesis of important glycoconjugates, including blood group antigens and Lewis(X) ligands. Its biosynthesis involves specific enzymatic reactions, which have been studied in detail (Lau & Tanner, 2008).

  • Industrial Production : Metabolic engineering of Escherichia coli has been used to achieve high productivity of 4-Deoxy-L-fucose, indicating its potential for large-scale industrial applications, especially in pharmaceutical, cosmetic, and food industries (Meng et al., 2023).

  • Biological Functions in Mammals : 4-Deoxy-L-fucose is incorporated into various N-glycans, O-glycans, and glycolipids in mammals, playing a crucial role in immunity and cancer. It is used by 13 fucosyltransferases, and mutations in the associated genes can lead to developmental and immune deficiencies (Schneider et al., 2017).

  • Synthesis Methods : Various synthesis methods, including chemical, enzymatic, and microbial synthesis, have been explored for 4-Deoxy-L-fucose, with each method having its own advantages and limitations. Research continues to improve these methods for efficient production (Vanhooren & Vandamme, 1999).

  • Medical Applications : The role of 4-Deoxy-L-fucose in medical applications, such as its potential use in cancer treatment and prevention, has been investigated. It is involved in various biological processes, including cell-recognition and adhesion-signaling pathways, which are critical in both normal and pathologic processes including neoplasia (Listinsky et al., 1998).

Safety And Hazards

4-Deoxy-L-fucose may cause skin irritation and may be harmful by skin absorption. It may also be harmful if swallowed or inhaled, and may be irritating to mucous membranes and the upper respiratory tract8.


properties

IUPAC Name

(3R,4S,6S)-6-methyloxane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-3-2-4(7)5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5+,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBURJZEESAQPG-NSHGFSBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@H](C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Deoxy-L-fucose

Citations

For This Compound
14
Citations
A Hasegawa, T Ando, M Kato, H Ishida, M Kiso - Carbohydrate research, 1994 - Elsevier
Methyl thioglycoside derivatives of 2-, 3-, and 4-deoxy-l-fucopyranose have been prepared as glycosyl donors for the synthesis of sialyl Le x ganglioside analogues containing modified …
Number of citations: 11 www.sciencedirect.com
A Hasegawa, T Ando, M Kato, H Ishida, M Kiso - Carbohydrate research, 1994 - Elsevier
… 0-Deacylation of 17 and 21 and subsequent saponification of the methyl ester groups yielded the desired 3- and 4-deoxy-L-fucose-containing …
Number of citations: 45 www.sciencedirect.com
JA Villalobos, BR Yi, IS Wallace - PLoS One, 2015 - journals.plos.org
… (Ac 3 2F-Fuc), and 100 μM 4-Deoxy-L-fucose (4D-Fuc). The scale bar represents 1 cm. (C). … 2F-L-Fuc (Ac 3 2F-Fuc), and 4-deoxy-L-fucose (4D-Fuc) (red bars). Error bars represent SEM …
Number of citations: 27 journals.plos.org
ME Hobbs, M Vetting, HJ Williams, T Narindoshvili… - Biochemistry, 2013 - ACS Publications
… of the enzymatic conversion of 4-deoxy-l-fucose to 4-deoxy-l-… α-4-deoxy-l-fucose (1.02 ppm) and β-4-deoxy-l-fucose (1.06 … (A) 4-Deoxy-l-fucose, prior to addition of enzymes at pH 6.5. (…
Number of citations: 24 pubs.acs.org
AM Wands, J Cervin, H Huang, Y Zhang… - ACS infectious …, 2018 - ACS Publications
… C-4 (ie, l-glucose) results in a loss of all inhibitory activity (Figure S7); this is consistent with the loss in activity we observed with removal of the C-4 hydroxyl group (ie, 4-deoxy-l-fucose) (…
Number of citations: 47 pubs.acs.org
ME Hobbs, HJ Williams, B Hillerich, SC Almo… - Biochemistry, 2014 - ACS Publications
… enzymatically from 4-deoxy-l-fucose using FucD as previously described. (13) The reaction was conducted in 50 mM phosphate buffer (pH 7.0) containing 15 mM 4-deoxy-l-fucose, and …
Number of citations: 23 pubs.acs.org
C ÇF - Carbohydrate Chemistry: Volume 25, 2007 - books.google.com
… 4-Deoxy-L-fucose and its methyl ot-glycoside was synthesized from a 1, 2, 3-O-protected Lfucose derivatives by a conventional sequence involving displacement with inversion of a 4…
Number of citations: 2 books.google.com
K Sandhoff - Fresenius' Journal of Analytical Chemistry, 1992 - Springer
A useful approach to study the function of the oligosaccharide part of membrane glycoproteins is to interfere withthe biosynthesis of the carbohydrate chain. This can be achieved either …
Number of citations: 2 link.springer.com
ME Hobbs - 2014 - search.proquest.com
The postgenomic era of scientific research has yielded an inundation of gene and protein sequences which are available in public databases. This torrent of sequences, literally in the …
Number of citations: 5 search.proquest.com
WD Fessner - Asymmetric organic synthesis with enzymes, 2008 - books.google.com
… This general technique was applied in a novel approach for the de novo synthesis of 4, 6-dideoxy sugars such as 4-deoxy-L-fucose or its trifluoromethylated analog (63); Figure 10.24) …
Number of citations: 20 books.google.com

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